molecular formula C19H14N2O5 B2495696 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 2034272-43-8

4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No. B2495696
CAS RN: 2034272-43-8
M. Wt: 350.33
InChI Key: KSYHJKXFDVUODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide” is a complex organic molecule. It contains a chromene moiety, which is a common structure in many natural products and pharmaceuticals . It also contains a furo[2,3-c]pyridin-6(7H)-one moiety, which is a type of heterocyclic compound .

Mechanism of Action

Target of Action

The primary target of the compound “4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide” is human thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a fibrin clot. Inhibiting thrombin can prevent clot formation, making this compound potentially useful in conditions where clotting is a risk.

Mode of Action

This compound acts as a thrombin inhibitor . It binds to thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation. The inhibitory activity of this compound was evaluated on human thrombin .

Biochemical Pathways

By inhibiting thrombin, this compound affects the coagulation cascade . This cascade is a series of reactions that lead to the formation of a fibrin clot. By preventing the action of thrombin, the cascade is interrupted, which can prevent the formation of clots.

Result of Action

The result of the compound’s action is the inhibition of clot formation . By preventing the action of thrombin, the compound stops the conversion of fibrinogen to fibrin, a crucial step in the formation of clots. This can help prevent conditions caused by clotting, such as stroke and heart attack.

properties

IUPAC Name

4-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c22-14-11-16(26-15-4-2-1-3-13(14)15)18(23)20-7-9-21-8-5-12-6-10-25-17(12)19(21)24/h1-6,8,10-11H,7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYHJKXFDVUODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.